2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid

Peptide synthesis Diastereomer screening Conformational SAR

This 1,3-disubstituted cyclobutane building block positions the Fmoc-amine and acetic acid on distinct ring carbons, delivering an approximately 2.5 Å N-to-COOH spatial separation ideal for extended PROTAC linkers and backbone-rigidified peptidomimetics. Supplied as a diastereomeric mixture, it enables cost-effective conformational screening without upfront chiral resolution. With 97% purity and competitive pricing, it accelerates SAR campaigns while maintaining synthetic flexibility.

Molecular Formula C21H21NO4
Molecular Weight 351.402
CAS No. 2137718-93-3
Cat. No. B2914300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid
CAS2137718-93-3
Molecular FormulaC21H21NO4
Molecular Weight351.402
Structural Identifiers
SMILESC1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
InChIInChI=1S/C21H21NO4/c23-20(24)11-13-9-14(10-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)
InChIKeySETQPPSEGAFPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid (CAS 2137718-93-3) – Procurement-Ready Fmoc-Protected Cyclobutyl Building Block


2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic acid (CAS 2137718-93-3) is an Fmoc-protected, cyclobutane-containing amino acid derivative with the molecular formula C₂₁H₂₁NO₄ and a molecular weight of 351.4 g/mol [1]. Supplied as a mixture of diastereomers, it features a 3-aminocyclobutyl scaffold where the Fmoc-protected amine is attached directly to the cyclobutane ring at the 3-position, with the acetic acid moiety linked at the 1-position [1]. This regioisomeric architecture distinguishes it from the more common α-cyclobutylglycine series (e.g., CAS 923012-41-3, 1391630-31-1, 1695292-51-3) where both the amino and carboxyl functionalities reside on the same carbon. The compound is registered with the European Chemicals Agency (ECHA) [2] and carries the MDL identifier MFCD31421648, facilitating unambiguous procurement specification.

Why 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic Acid Cannot Be Simply Replaced by Other Fmoc-Cyclobutyl Derivatives


Generic substitution among Fmoc-cyclobutyl building blocks is scientifically invalid because regioisomeric and stereochemical variations produce distinct topological constraints when incorporated into peptides or PROTAC linkers. The 1,3-disubstituted cyclobutane architecture of CAS 2137718-93-3 places the backbone amide bond and the carboxylate attachment point on different ring carbons [1], generating a different distance and angular relationship compared to α-substituted analogs (where both functional groups converge at Cα) or 1,1-disubstituted variants [2]. Computational XLogP3 analysis reveals a lower predicted lipophilicity (3.4) for the 1,3-substituted scaffold versus 4.0 for the α-cyclobutylglycine series [1][3], which can alter solubility, membrane permeability, and chromatographic behavior during solid-phase peptide synthesis (SPPS) purification. Furthermore, the diastereomeric mixture state enables empirical screening of conformational preferences without the upfront cost of chiral resolution, a practical advantage for early-stage SAR campaigns .

Head-to-Head Evidence: Quantifiable Differentiation of 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic Acid (2137718-93-3)


Diastereomeric Mixture Availability Enables Conformational Screening Versus Single-Enantiomer α-Cyclobutylglycines

CAS 2137718-93-3 is explicitly supplied and catalogued as a mixture of diastereomers, as documented by multiple independent suppliers including Leyan (Cat. 1544904) and Amatek Scientific (Cat. A-2744) . In contrast, the α-cyclobutylglycine analogs (R)-a-(Fmoc-amino)cyclobutaneacetic acid (CAS 923012-41-3) and (S)-a-(Fmoc-amino)cyclobutaneacetic acid (CAS 1391630-31-1) are supplied exclusively as single, chirally resolved enantiomers [1][2]. For the racemic α-series, CAS 1695292-51-3 is available, but this represents a mixture of enantiomers (mirror-image isomers) rather than diastereomers (non-mirror-image stereoisomers), which exhibit different relative spatial arrangements and thus distinct conformational profiles . The 1,3-disubstituted cyclobutane scaffold generates cis/trans diastereomerism at the ring, providing access to two conformationally distinct backbone geometries from a single procurement lot .

Peptide synthesis Diastereomer screening Conformational SAR

Commercially Available Purity Grade: 97–98% Enabling Direct SPPS Use Without Further Purification

CAS 2137718-93-3 is commercially available at 97% purity (Amatek Scientific, Cat. A-2744) and 98% purity (Leyan, Cat. 1544904) , with a minimum specification of 95% from CymitQuimica (Biosynth brand) . This compares favorably to the commonly offered purity of the single-enantiomer α-cyclobutylglycine analogs: (S)-a-(Fmoc-amino)cyclobutaneacetic acid is listed at 95% purity by Apollo Scientific and ≥98% by Beyotime [1], while (R)-a-(Fmoc-amino)cyclobutaneacetic acid is offered at 95% by AKSci . The 97–98% purity range of the target compound meets or exceeds the ≥95% threshold generally accepted for direct incorporation into SPPS without additional in-house purification, reducing workflow burden.

Solid-phase peptide synthesis Building block purity Procurement specification

Regioisomeric Backbone Architecture: 1,3-Disubstituted Cyclobutane vs. α-Substituted Glycine Scaffold – Structural and Physicochemical Differentiation

The target compound features a 1,3-disubstituted cyclobutane scaffold (amine at C3, acetic acid at C1) [1], fundamentally distinct from the α,α-disubstituted glycine architecture shared by all α-cyclobutylglycine analogs (CAS 923012-41-3, 1391630-31-1, 1695292-51-3) where both the cyclobutyl group and the carboxyl group attach to the same α-carbon [2]. This regioisomeric difference produces a separation of approximately 2.5 Å between the amide nitrogen and the carboxylate carbon (based on cyclobutane C1–C3 distance), versus <1.5 Å for the α-series where both functionalities converge on a single tetrahedral carbon. Computed physicochemical properties reflect this structural divergence: the target compound has XLogP3-AA = 3.4 [1], whereas the (R)-α-analog (CAS 923012-41-3) and (S)-α-analog (CAS 1391630-31-1) each have XLogP3-AA = 4.0 [3][4], a ΔXLogP of 0.6 units. The N-Fmoc-2-(1-aminocyclobutyl)acetic acid regioisomer (CAS 1199775-14-8), where the amino group is at the cyclobutane 1-position (geminal to the acetic acid attachment), represents yet another distinct scaffold [5].

Regioisomer comparison Peptide backbone geometry XLogP PROTAC linker design

Cyclobutane Conformational Rigidity in Peptide Design: Class-Level Evidence for Enhanced α-Helicity in Constrained Peptides

While no published study directly compares the helicity or stability of peptides incorporating CAS 2137718-93-3 versus α-cyclobutylglycine analogs, strong class-level evidence establishes that cyclobutane-bearing amino acids confer measurable increases in peptide α-helicity. A 2023 study published in RSC Chemical Biology demonstrated that cyclobutane-bearing restricted anchoring residues, when used for hydrocarbon peptide stapling, significantly enhanced α-helical content compared to linear, non-constrained control peptides [1]. Specifically, cyclobutane-stapled peptides exhibited higher α-helicity and consequently stronger biological activity than their more flexible counterparts [1]. The rigid cyclobutane scaffold restricts backbone dihedral angles, reducing the entropic penalty of folding and stabilizing secondary structure motifs such as β-turns and α-helices [2]. The 1,3-disubstituted architecture of CAS 2137718-93-3 positions the constrained cyclobutane ring directly within the peptide backbone (as opposed to the side-chain-only constraint in α-substituted glycine analogs), potentially transmitting conformational restriction more directly to the main chain [3], though this hypothesis awaits direct experimental validation.

Conformational constraint Peptide helicity Cyclobutane stapling Metabolic stability

Multi-Supplier Availability and Cost-Performance Benchmarking: Competitive Pricing at Research Scale

CAS 2137718-93-3 is available from at least seven independent suppliers (Leyan, Amatek Scientific, CymitQuimica/Biosynth, A2B Chem, ChemSrc, Labgle, and others) , providing multi-source procurement resilience. Pricing benchmarks at the 50 mg and 500 mg scales from CymitQuimica are €871 and €2,563 respectively , while Amatek Scientific offers 0.25 g at ¥1,350 (≈€173) and 1 g at ¥3,000 (≈€384) , representing significantly more economical pricing per gram at the 1-gram research scale. The (R)-α-analog (CAS 923012-41-3) is listed at higher per-unit pricing through specialty suppliers such as Fluorochem , and the racemic α-mixture (CAS 1695292-51-3) is priced at €411/50 mg and €565/1 g from CymitQuimica, making the target compound 53% less expensive per gram at the 1 g scale (€384 vs. €565) while offering the added value of diastereomeric diversity.

Procurement Supplier comparison Cost per gram Supply chain resilience

Fmoc Orthogonal Deprotection Compatibility: Class-Level Evidence for Standard SPPS Integration

As an Fmoc-protected amine, CAS 2137718-93-3 is compatible with standard Fmoc-SPPS deprotection protocols using 20% piperidine in DMF . The Fmoc group is cleaved under mild basic conditions while the carboxylic acid moiety remains available for activation and coupling (e.g., HBTU/HOBt or DIC/Oxyma), enabling seamless incorporation into automated peptide synthesizer workflows . This represents a class-level feature shared with all Fmoc-protected cyclobutyl building blocks. However, the distal positioning of the Fmoc-protected amine at C3 of the cyclobutane ring (rather than directly at the α-carbon as in α-cyclobutylglycines) may affect deprotection kinetics and coupling efficiency due to altered steric accessibility; standard Kaiser test monitoring is recommended during initial incorporation [1]. This class-level Fmoc compatibility is a prerequisite for any building block intended for peptide synthesis but is not a unique differentiator of CAS 2137718-93-3 over other Fmoc-cyclobutyl analogs.

Fmoc deprotection SPPS compatibility Piperidine-labile Orthogonal protection

Recommended Application Scenarios for 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]acetic Acid (2137718-93-3) Based on Differentiated Evidence


Conformational SAR Screening via Diastereomeric Mixture Incorporation

The availability of CAS 2137718-93-3 as a diastereomeric mixture makes it ideally suited for initial conformational screening in peptide SAR campaigns. Rather than purchasing and separately coupling individual cis- and trans-3-aminocyclobutyl building blocks, researchers can incorporate the mixture into a peptide sequence, then separate the resulting peptide diastereomers chromatographically to empirically determine which cyclobutane ring geometry yields superior target binding or functional activity. This 'screen-first, resolve-later' strategy reduces upfront procurement costs and accelerates hit-to-lead timelines .

PROTAC Linker Design Requiring Extended Backbone Geometry

The 1,3-disubstituted cyclobutane architecture of CAS 2137718-93-3 provides an approximately 2.5 Å N-to-COOH spatial separation [1], which is substantially longer than the sub-1.5 Å distance in α-cyclobutylglycine PROTAC linkers. This extended geometry is valuable for PROTAC designs where a longer, more rigid linker segment between the E3 ligase ligand and the target protein ligand is required to achieve optimal ternary complex formation. The lower computed XLogP of 3.4 (vs. 4.0 for α-analogs) [1][2] may also improve aqueous solubility of the intermediate PROTAC construct, facilitating purification and biophysical characterization [3].

Cost-Sensitive Academic Peptide Chemistry Laboratories

At approximately €384/gram via Amatek Scientific , CAS 2137718-93-3 is 32% less expensive than the racemic α-cyclobutylglycine analog (€565/g, CAS 1695292-51-3) while offering diastereomeric diversity that the racemic α-mixture (which provides only enantiomeric, not ring-diastereomeric, diversity) cannot match. For academic laboratories operating under constrained consumables budgets, this cost advantage combined with 97% purity enables more extensive exploration of cyclobutane conformational constraints within a given funding envelope, directly translating procurement savings into experimental throughput.

Peptidomimetic Design Targeting Backbone Hydrogen Bond Networks

Unlike α-cyclobutylglycines where the cyclobutane ring is a side-chain substituent, CAS 2137718-93-3 integrates the cyclobutane ring directly into the peptide backbone via the 1,3-substitution pattern [1]. This backbone integration places the rigid cyclobutane scaffold in position to directly influence backbone ϕ/ψ dihedral angles and hydrogen bonding networks, as supported by class-level evidence that cyclobutane conformational constraints stabilize α-helical and β-turn secondary structures [4]. Researchers designing peptidomimetics where backbone rigidity—rather than side-chain preorganization—is the primary design objective should preferentially select the 1,3-disubstituted scaffold over α-substituted alternatives.

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